Ethyl 3-methylbutyrate - d9
Description
Ethyl 3-methylbutyrate (C₇H₁₄O₂; molecular weight: 130.2 g/mol) is a short-chain ethyl ester derived from 3-methylbutyric acid and ethanol. It is a key aroma-active compound in alcoholic beverages (e.g., whisky, cider, and baijiu), fruits (e.g., mango), and fermented products, contributing fruity, apple, and pineapple notes .
Properties
Molecular Formula |
C7H5D9O2 |
|---|---|
Molecular Weight |
139.24 |
Purity |
95% min. |
Synonyms |
Ethyl 3-methylbutyrate - d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Molecular and Functional Properties
The table below compares ethyl 3-methylbutyrate with analogous esters in terms of molecular structure, aroma profile, and occurrence:
*Ethyl acetate contributes positively at low concentrations (<150 mg/L) but imparts a solvent-like off-note at higher levels .
Aroma Contribution and Odor Activity Value (OAV)
Ethyl 3-methylbutyrate exhibits a significantly higher odor impact than many analogs due to its low odor threshold (as low as 0.015 μg/L in apple brandy) . For example:
- In Chinese baijiu, ethyl 3-methylbutyrate has an OAV of 12,525.24 , far exceeding ethyl caproate (OAV: 418.37) and butyl 2-methylbutyrate (OAV: 6,045.59), making it critical for "pit mud" and sweet aromas .
- In mango, ethyl 3-methylbutyrate synergizes with ethyl butyrate and ethyl 2-methylpropionate to enhance fruity perception .
In contrast, ethyl hexanoate and ethyl octanoate dominate in whisky and icewine but require higher concentrations to impact aroma due to their higher odor thresholds (e.g., ethyl hexanoate: 0.05–5 μg/L) .
Concentration Variability Across Matrices
Alcoholic Beverages
- Cider : Ethyl 3-methylbutyrate recovery rates range from 93–117% in purge-and-trap GC-MS analysis, with concentrations influenced by yeast strains and fermentation conditions .
- Whisky: Ethyl 3-methylbutyrate is a major aroma-active compound, while long-chain esters (e.g., ethyl decanoate) dominate the ester profile but contribute less to aroma .
- Baijiu : Concentrations vary by fermentation stage, peaking during late fermentation due to microbial esterification .
Fruits and Fermented Foods
- Mango: Ethyl 3-methylbutyrate is a key fruity ester, with concentrations modulated by terpenoid degradation pathways during ripening .
- Truffles : It distinguishes black truffle aroma from summer truffle, alongside ethyl butyrate and 2,3-butanedione .
Impact of Production Variables
- Yeast Strains: Non-Saccharomyces yeasts (e.g., Lachancea thermotolerans) significantly increase ethyl 3-methylbutyrate levels in wine compared to S. cerevisiae .
- Raw Materials : Cereal malts in whisky production elevate ethyl 3-methylbutyrate concentrations versus unmalted grains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
